molecular formula C19H19ClN2O2 B2376798 2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide CAS No. 852137-62-3

2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide

Cat. No. B2376798
CAS RN: 852137-62-3
M. Wt: 342.82
InChI Key: VASXNJOPFNNDIN-UHFFFAOYSA-N
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Description

This compound is a versatile material with exciting potential for scientific research. It has been used as an inhibitor in the crystal structure of human ADAMTS-4 .


Molecular Structure Analysis

The molecular structure of this compound has been studied in the context of its role as an inhibitor in the crystal structure of human ADAMTS-4 .

Scientific Research Applications

Potential Pesticides

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds structurally related to 2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide, have been characterized by X-ray powder diffraction. These compounds, including several with specific substituents, are identified as potential pesticides. The study provided detailed diffraction data such as experimental 2θ peak positions, relative peak intensities, d values, Miller indices, and unit-cell parameters, contributing valuable information for the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

Herbicide and Safener Synthesis

A chloroacetanilide herbicide, acetochlor, and a dichloroacetamide safener, R-29148, were synthesized for studies on their metabolism and mode of action. The production of these compounds at high specific activity required sophisticated synthetic pathways, demonstrating the complex chemistry involved in creating effective agricultural chemicals. These compounds are essential for understanding the biochemical interactions that underlie the effectiveness of herbicides and safeners in crop protection (Latli & Casida, 1995).

Synthesis of Phenoxy Amide Derivatives

New derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide were synthesized using methyl chloroacetate. The study explored the influence of solvent polarity on the chlorination of the benzene ring in phenoxy acetamide additives, revealing the significance of solvent choice in optimizing chemical reactions for the development of new compounds with potential applications in agriculture and beyond (Wang et al., 2011).

Mechanism of Action

The compound has been used as an inhibitor in the study of ADAMTS-4 and ADAMTS-5, which are zinc metalloproteases involved in the degradation of aggrecan, a key component of cartilage .

Future Directions

Given its role as an inhibitor in the study of ADAMTS-4 and ADAMTS-5, this compound could potentially be further explored in the context of osteoarthritis therapies .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-9-15-10-14(3-8-18(15)22(13)2)11-21-19(23)12-24-17-6-4-16(20)5-7-17/h3-10H,11-12H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASXNJOPFNNDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide

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